molecular formula C24H28N2O11S B2503800 4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl 3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanoate CAS No. 1046801-01-7

4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl 3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanoate

Cat. No.: B2503800
CAS No.: 1046801-01-7
M. Wt: 552.55
InChI Key: YLWMXRJBTNFXGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl 3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanoate is a complex organic molecule characterized by multiple functional groups, including acetyloxy, acetamido, and benzothiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl 3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanoate typically involves multi-step organic reactions. The process begins with the preparation of the oxan-2-yl core, followed by the introduction of acetyloxy and acetamido groups through esterification and amidation reactions, respectively. The final step involves the coupling of the oxan-2-yl derivative with the benzothiazolyl propanoate moiety under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and real-time monitoring systems would be essential to maintain consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl 3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanoate: can undergo various chemical reactions, including:

    Oxidation: The acetyloxy groups can be oxidized to form carboxylic acids.

    Reduction: The benzothiazolyl moiety can be reduced to form dihydrobenzothiazole derivatives.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of dihydrobenzothiazole derivatives.

    Substitution: Formation of new amide or thioether derivatives.

Scientific Research Applications

4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl 3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanoate: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl 3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido and benzothiazolyl groups are key functional moieties that facilitate binding to these targets, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl 3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanoate: can be compared with similar compounds such as:

  • 4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl 3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)butanoate
  • 4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl 3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)pentanoate

These compounds share similar structural features but differ in the length of the alkyl chain attached to the benzothiazolyl group. The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 3-(2-oxo-1,3-benzothiazol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O11S/c1-12(27)25-20-22(35-15(4)30)21(34-14(3)29)17(11-33-13(2)28)36-23(20)37-19(31)9-10-26-16-7-5-6-8-18(16)38-24(26)32/h5-8,17,20-23H,9-11H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWMXRJBTNFXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(=O)CCN2C3=CC=CC=C3SC2=O)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O11S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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